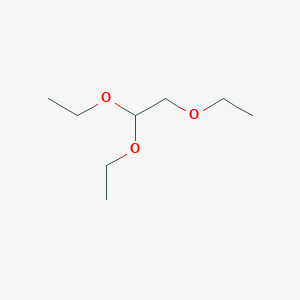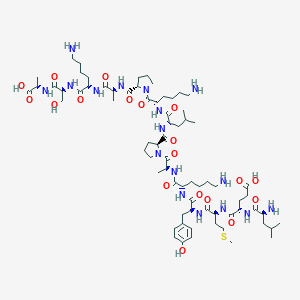
Acide oxazole-5-carboxylique
Vue d'ensemble
Description
Oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H3NO3 and its molecular weight is 113.07 g/mol. The purity is usually 95%.
The exact mass of the compound Oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'oxazole sont reconnus pour leurs propriétés antimicrobiennes. L'acide oxazole-5-carboxylique peut servir d'intermédiaire dans la synthèse de composés ayant des effets antibactériens et antifongiques potentiels. Ces dérivés peuvent être adaptés pour cibler des voies microbiennes spécifiques, offrant une voie pour le développement de nouveaux agents antimicrobiens .
Agents anticancéreux
La structure de l'oxazole fait partie intégrante de plusieurs médicaments anticancéreux. Les chercheurs ont constaté que certains dérivés de l'this compound présentent des activités anticancéreuses prometteuses. En interférant avec les voies de prolifération des cellules cancéreuses, ces composés peuvent être utilisés pour concevoir de nouvelles thérapies pour différents types de cancer .
Médicaments anti-inflammatoires
Les composés oxazoliques, y compris ceux dérivés de l'this compound, ont montré des effets anti-inflammatoires importants. Ils peuvent inhiber les enzymes clés impliquées dans le processus inflammatoire, ce qui les rend précieux pour la création de nouveaux médicaments anti-inflammatoires .
Applications antidiabétiques
Certains dérivés de l'oxazole agissent comme agents antidiabétiques en modulant l'activité des enzymes impliquées dans le métabolisme du glucose. L'this compound pourrait être utilisé pour synthétiser de tels dérivés, contribuant au traitement et à la gestion du diabète .
Inhibition des fibrilles amyloïdes de la transthyrétine
Les dérivés de l'oxazole ont été évalués comme inhibiteurs des fibrilles amyloïdes de la transthyrétine (TTR), qui sont impliquées dans les maladies amyloïdes. Les dérivés de l'this compound ont montré une activité dans la prévention de la formation de ces fibrilles, indiquant des applications thérapeutiques potentielles dans l'amyloïdose .
Produits chimiques agricoles
Dans le secteur agricole, les dérivés de l'oxazole sont évalués pour leurs fonctions biologiques, notamment comme pesticides et herbicides. L'this compound peut être un précurseur dans la création de tels produits chimiques, offrant un moyen de gérer les maladies et les ravageurs des cultures .
Mécanisme D'action
Target of Action
Oxazole-5-carboxylic acid is a heterocyclic compound Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that Oxazole-5-carboxylic acid may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that Oxazole-5-carboxylic acid may have diverse effects at the molecular and cellular levels.
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Safety and Hazards
Orientations Futures
While specific future directions for Oxazole-5-carboxylic Acid are not detailed in the retrieved papers, oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being synthesized and screened for various biological activities .
Analyse Biochimique
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Oxazole derivatives have been studied for their effects at various dosages in animal models .
Metabolic Pathways
Oxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors . The specific metabolic pathways and interactions of Oxazole-5-carboxylic acid are yet to be identified.
Propriétés
IUPAC Name |
1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMEWVZBGQOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585864 | |
| Record name | 1,3-Oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-90-4 | |
| Record name | 1,3-Oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to oxazole-5-carboxylic acid derivatives?
A1: Several methods exist for synthesizing oxazole-5-carboxylic acid derivatives. One approach involves reacting ethyl acetoacetate with various reagents to form the oxazole ring, followed by transformations to yield the desired carboxylic acid derivative []. Another method utilizes the reaction of N-benzoyl-2-alkylserines with activating agents, leading to the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as intermediates. These intermediates can then undergo rearrangement in the presence of amines to produce 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids [].
Q2: Can oxazole-5-carboxylic acids be used in cross-coupling reactions?
A2: Yes, research has shown that both thiazole- and oxazole-5-carboxylic acids can participate in decarboxylative cross-coupling reactions with aryl halides []. This reaction utilizes a catalytic system comprising palladium and a stoichiometric amount of silver carbonate, allowing for the efficient synthesis of diverse (hetero)arylated azoles [].
Q3: Are there any specific applications of 4-methyl-oxazole-5-carboxylic acid derivatives?
A3: Research indicates that 4-methyl-oxazole-5-carboxylic acid esters can be transformed into their corresponding amides, which are valuable intermediates in the synthesis of pyridoxine (vitamin B6) []. This transformation is achieved by reacting the ester with an excess of anhydrous ammonia [].
Q4: What resources are available for researchers interested in further exploring oxazole-5-carboxylic acid and related compounds?
A4: The exploration of oxazole-5-carboxylic acid and its derivatives has been documented in various scientific publications. Resources such as Semantic Scholar provide access to research articles detailing synthetic methodologies, reactions, and potential applications of these compounds. For instance, publications like "Syntheses of Oxazolecarboxylic Acid Derivatives. II: Syntheses of Oxazole-5-carboxylic Acids" offer valuable insights into this field []. Researchers can leverage these resources to further their understanding and contribute to the growing body of knowledge surrounding oxazole-5-carboxylic acid chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















